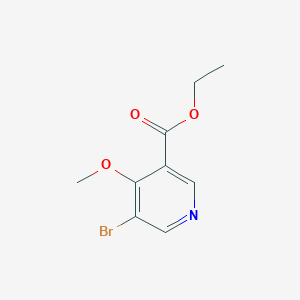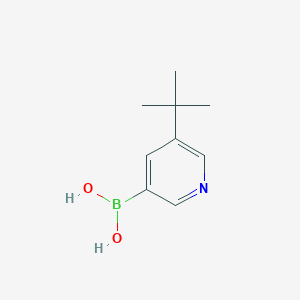
(5-(tert-Butyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(tert-Butyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a tert-butyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 5-(tert-butyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.
化学反応の分析
Types of Reactions: (5-(tert-Butyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, ethanol).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
科学的研究の応用
Chemistry: (5-(tert-Butyl)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials .
作用機序
The mechanism of action of (5-(tert-Butyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
3-Pyridinylboronic acid: Similar structure but lacks the tert-butyl group, making it less sterically hindered.
4-Pyridinylboronic acid: Similar structure but with the boronic acid group at the 4-position, affecting its reactivity and coupling efficiency.
Uniqueness: (5-(tert-Butyl)pyridin-3-yl)boronic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in cases where steric effects are desired to control the outcome of the reaction .
特性
分子式 |
C9H14BNO2 |
|---|---|
分子量 |
179.03 g/mol |
IUPAC名 |
(5-tert-butylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-9(2,3)7-4-8(10(12)13)6-11-5-7/h4-6,12-13H,1-3H3 |
InChIキー |
GUEZOCDKHHTHSE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


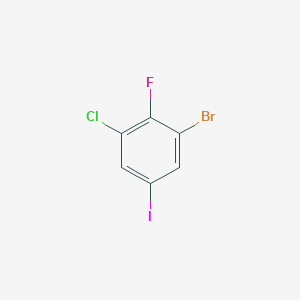
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
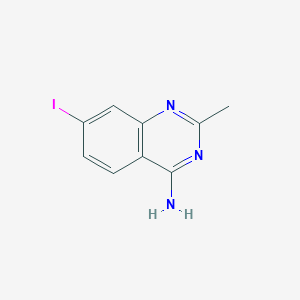
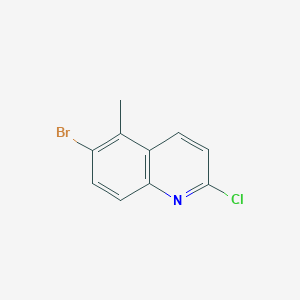
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)
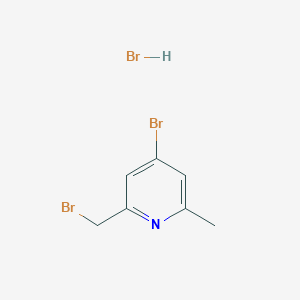
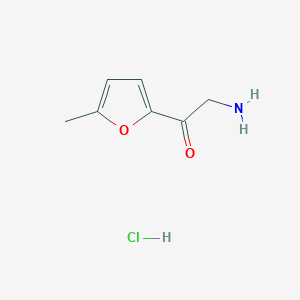
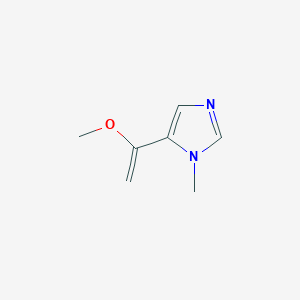

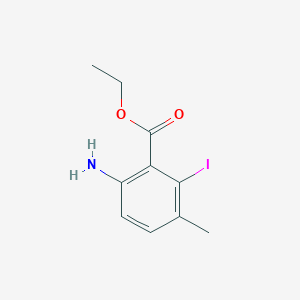
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)

![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
